molecular formula C14H14O3 B013062 (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid CAS No. 102691-93-0

(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid

Cat. No.: B013062
CAS No.: 102691-93-0
M. Wt: 230.26 g/mol
InChI Key: YVWMPILNFZOQSZ-AWEZNQCLSA-N
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Description

(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid is a chiral compound known for its applications in various scientific fields. It is characterized by its unique structure, which includes a methoxy group and a naphthyl group attached to a propionic acid backbone. This compound is often used as a chiral derivatizing agent in stereochemical studies and has significant importance in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method includes the use of chiral catalysts or reagents to achieve the desired enantiomer. For example, the resolution of racemic β-ionol and 2-methyl-4-octanol using (S)-2-Methoxy-2-(1-naphthyl)propionic Acid has been reported .

Industrial Production Methods: Industrial production of this compound may involve large-scale resolution processes or the use of enantioselective synthesis techniques. The specific conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.

    Reduction: The naphthyl group can be reduced to form dihydronaphthyl derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium hydride or organolithium reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehyde, while reduction can produce dihydronaphthalene derivatives.

Scientific Research Applications

(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid involves its interaction with molecular targets through its chiral center. This interaction can influence the activity of enzymes or receptors, leading to specific biological effects. The methoxy and naphthyl groups play a crucial role in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

  • ®-(-)-2-Methoxy-2-(1-naphthyl)propionic Acid
  • 2-Methoxy-2-(1-naphthyl)propanoic Acid
  • α-Methoxy-α-methyl-1-naphthaleneacetic Acid

Comparison: (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Compared to its enantiomer ®-(-)-2-Methoxy-2-(1-naphthyl)propionic Acid, the (S)-enantiomer may exhibit different biological activities and binding affinities. The presence of the methoxy group also differentiates it from other naphthylpropionic acids, influencing its reactivity and applications.

Properties

IUPAC Name

(2S)-2-methoxy-2-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,15,16)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWMPILNFZOQSZ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C1=CC=CC2=CC=CC=C21)(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431475
Record name (2S)-2-Methoxy-2-(naphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102691-93-0
Record name 2-Methoxy-2-(1-naphthyl)propionic acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102691930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Methoxy-2-(naphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-METHOXY-2-(1-NAPHTHYL)PROPIONIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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